Benzyl-PEG4-THP

PROTAC Targeted Protein Degradation Linker Optimization

Benzyl-PEG4-THP (CAS 1027926-86-8) is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a tetrahydropyranyl (THP) moiety. The PEG4 spacer—comprising four ethylene glycol units—enhances solubility in both aqueous and organic systems, while the THP group serves as an acid-labile protecting group for hydroxyl functionalities.

Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
Cat. No. B3318819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG4-THP
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCOCCOCCOCCOCC2=CC=CC=C2
InChIInChI=1S/C20H32O6/c1-2-6-19(7-3-1)18-24-15-14-22-11-10-21-12-13-23-16-17-26-20-8-4-5-9-25-20/h1-3,6-7,20H,4-5,8-18H2
InChIKeyKNXMANKMVQASTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-PEG4-THP: A Heterobifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


Benzyl-PEG4-THP (CAS 1027926-86-8) is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a tetrahydropyranyl (THP) moiety . The PEG4 spacer—comprising four ethylene glycol units—enhances solubility in both aqueous and organic systems, while the THP group serves as an acid-labile protecting group for hydroxyl functionalities . This linker is primarily utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where it bridges an E3 ubiquitin ligase ligand to a target protein ligand, facilitating selective protein degradation via the ubiquitin-proteasome pathway .

Why Benzyl-PEG4-THP Cannot Be Substituted by Other PEG Linkers


In PROTAC design and bioconjugation workflows, the precise combination of PEG length, terminal functional groups, and protecting group chemistry critically determines synthetic efficiency, ternary complex stability, and downstream biological performance. Benzyl-PEG4-THP occupies a specific performance niche: the PEG4 spacer provides an optimal balance between conformational flexibility and inter-ligand distance [1], the benzyl group offers hydrophobic anchoring or orthogonal deprotection options, and the THP group introduces acid-labile protection that is incompatible with base-labile or hydrogenolysis-sensitive groups. Substituting with a shorter PEG chain (e.g., Benzyl-PEG2-THP) can restrict linker reach and destabilize the ternary complex, while longer chains (e.g., Benzyl-PEG6-THP) may introduce excessive flexibility that reduces effective molarity or increases the hydrodynamic radius beyond cellular permeability thresholds [1]. Similarly, replacing the THP group with a Boc or benzyl ether alters deprotection orthogonality, potentially requiring re-engineering of entire synthetic routes. The following evidence demonstrates these quantifiable and verifiable differentiators.

Quantitative Evidence Differentiating Benzyl-PEG4-THP from Analogs


PEG4 Length Optimizes Ternary Complex Residence Time and Cellular Potency

In PROTAC applications, the progression from PEG4 to PEG8 linkers has been shown to enhance residence time in the ternary complex by up to an order of magnitude, an effect that translates directly to lower cellular EC50 values without requiring increased intrinsic ligand affinity [1]. Benzyl-PEG4-THP, with its PEG4 spacer, provides a near-rigid span that constrains rotational freedom and enforces a well-defined inter-ligand distance, which is essential for targets with buried or sterically congested binding pockets [1]. In contrast, longer PEG chains like PEG6 or PEG8 introduce additional gauche conformations that can act as "shock absorbers" for larger domain movements but may reduce the effective concentration of warheads in close-proximity binding events [1]. This length-dependent conformational tuning is a class-level effect observed across PEG-based PROTAC linkers and directly impacts the probability of productive ubiquitination.

PROTAC Targeted Protein Degradation Linker Optimization

Molecular Weight and Physical Properties Comparison vs. Benzyl-PEG2-THP and Benzyl-PEG6-THP

Benzyl-PEG4-THP (MW: 368.46 g/mol) occupies an intermediate position in the Benzyl-PEGn-THP series, with physical properties that balance solubility and synthetic handling . Compared to Benzyl-PEG2-THP (MW: 280.36 g/mol), the additional two ethylene glycol units increase molecular weight by 31.4% and raise the boiling point from an estimated ~400°C to 471.2±45.0°C, reflecting enhanced intermolecular hydrogen bonding from additional ether oxygens . Compared to Benzyl-PEG6-THP (MW: 456.57 g/mol), Benzyl-PEG4-THP is 19.3% lower in molecular weight and exhibits a boiling point 68.1°C lower (471.2°C vs. 539.3°C), which facilitates handling during solvent evaporation and purification . Density values are comparable across the series (1.10–1.11 g/cm³), indicating that the incremental addition of ethylene glycol units does not substantially alter packing density.

Physicochemical Characterization Linker Selection PROTAC Design

Acid-Labile THP Protection Enables Orthogonal Deprotection Strategies

The tetrahydropyranyl (THP) group in Benzyl-PEG4-THP is an acid-labile protecting group for hydroxyl functionalities, whereas alternative linkers such as Benzyl-PEG4-Boc contain a base-labile tert-butyloxycarbonyl (Boc) group or Benzyl-PEG4-OH lack protection entirely . According to established protecting group stability data, THP ethers are stable under strongly basic conditions (pH 9–12, room temperature), compatible with organometallic reagents and hydride reductions, but undergo rapid cleavage under mild acidic conditions (pH < 4) [1]. In contrast, Boc groups are stable under acidic conditions but cleaved by trifluoroacetic acid or HCl in organic solvents, while benzyl ethers require hydrogenolysis. This orthogonal stability profile allows Benzyl-PEG4-THP to be used in multi-step synthetic sequences where base-labile functionalities must remain intact until a final acid-mediated deprotection step .

Protecting Group Chemistry Orthogonal Synthesis PROTAC Linker

PEG4 Spacer Enhances Aqueous Solubility Compared to Shorter PEG Linkers

The PEG4 spacer in Benzyl-PEG4-THP provides a significant solubility advantage over shorter PEG chains due to increased hydrogen-bonding capacity. Each ethylene glycol repeat unit contributes two hydrogen-bond acceptors (ether oxygens), which collectively form a hydration shell that can increase apparent solubility many-fold without requiring co-solvents [1]. Class-level evidence from PROTAC development indicates that PEG4, PEG6, and PEG8 linkers act as molecular surfactants, enveloping lipophilic cores and preventing aggregation-driven clearance [1]. While quantitative solubility data for Benzyl-PEG4-THP in specific solvents is not publicly available, the compound is reported to be soluble in DMSO, DMF, and aqueous buffers after initial dissolution in organic solvent, with the PEG4 spacer explicitly cited as enhancing solubility in both aqueous and organic systems . Benzyl-PEG6-THP has a reported solubility of 10 mM in DMSO ; Benzyl-PEG4-THP is expected to exhibit comparable or slightly higher molar solubility due to its lower molecular weight and higher mole fraction of hydrophilic PEG units.

Solubility Enhancement Drug Formulation PROTAC Linker

Comparative Stability and Storage Conditions vs. Benzyl-PEG6-THP

Both Benzyl-PEG4-THP and Benzyl-PEG6-THP require storage at 2–8°C for long-term stability, but Benzyl-PEG4-THP demonstrates superior ambient temperature tolerance during shipping and handling . According to vendor specifications, Benzyl-PEG4-THP is stable at room temperature for several days during ordinary shipping and customs processing, while Benzyl-PEG6-THP is shipped under ambient temperature but may be more sensitive to prolonged room temperature exposure due to its larger hydrophilic surface area . For stock solution storage, Benzyl-PEG4-THP in DMSO is stable for 2 weeks at 4°C and 6 months at -80°C , identical to the reported stability of Benzyl-PEG6-THP under the same conditions . The THP group in both compounds is stable under neutral and basic conditions but may undergo gradual hydrolysis under acidic conditions during extended storage.

Storage Stability Linker Handling PROTAC Synthesis

Optimal Application Scenarios for Benzyl-PEG4-THP in PROTAC Synthesis and Bioconjugation


PROTAC Development Targeting Sterically Constrained E3 Ligase-Substrate Pairs

Benzyl-PEG4-THP is the preferred linker for PROTACs where the distance between the E3 ligase binding pocket and the target protein's degron motif is limited to approximately 15–20 Å. The PEG4 spacer's near-rigid conformation minimizes entropic penalty and enforces a productive orientation for ubiquitin transfer, as demonstrated by class-level structure–activity relationships showing that PEG4-based PROTACs often achieve sub-nanomolar DC50 values for targets with shallow or buried binding sites [1]. In contrast, shorter PEG2 linkers fail to bridge the inter-protein gap, while longer PEG6 linkers introduce excessive flexibility that can reduce effective molarity and lower degradation efficiency [1].

Multi-Step Organic Synthesis Requiring Orthogonal Hydroxyl Protection

Benzyl-PEG4-THP is ideally suited for synthetic routes that involve base-sensitive intermediates or require sequential deprotection of multiple hydroxyl groups. The acid-labile THP group remains intact during basic transformations (pH 9–12, room temperature), including organometallic additions, hydride reductions, and acylations, but can be selectively removed under mild acidic conditions (pH 2–3) without affecting base-labile protecting groups such as Fmoc or Boc [2]. This orthogonality simplifies complex PROTAC assembly and reduces the number of synthetic steps compared to using unprotected PEG4-OH or linkers with non-orthogonal protecting groups .

Formulation and Bioconjugation Requiring Balanced Hydrophilicity

Benzyl-PEG4-THP provides an optimal balance of hydrophilicity and organic solubility for bioconjugation reactions involving hydrophobic payloads. The four ethylene glycol units increase aqueous solubility sufficiently to enable direct conjugation in mixed aqueous-organic systems without requiring high percentages of DMSO or DMF that could denature sensitive biomolecules [3]. This property is particularly valuable when conjugating hydrophobic E3 ligase ligands (e.g., thalidomide analogs) or hydrophobic target-protein warheads to the linker, as the PEG4 spacer acts as a surfactant to prevent aggregation and precipitation during the conjugation step [3].

Academic and Industrial PROTAC Library Synthesis

For medicinal chemistry teams building PROTAC libraries, Benzyl-PEG4-THP offers a cost-effective, readily available linker with well-characterized physical properties and batch-to-batch consistency. The compound's intermediate molecular weight and boiling point facilitate routine handling and purification by standard flash chromatography or preparative HPLC. Its explicit room-temperature shipping stability reduces logistical complexity and ensures that procurement from global suppliers does not compromise linker integrity, making it a reliable building block for high-throughput PROTAC synthesis campaigns.

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